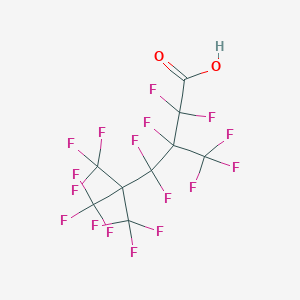

Perfluoro-3,5,5-trimethylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2/c10-2(11,1(27)28)4(12,9(24,25)26)5(13,14)3(6(15,16)17,7(18,19)20)8(21,22)23/h(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTQXQHCPONZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9HF17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Perfluoro-3,5,5-trimethylhexanoic Acid: Properties, Analysis, and Considerations for Researchers

Introduction

Perfluoro-3,5,5-trimethylhexanoic acid, a branched perfluoroalkyl carboxylic acid (PFCA), represents a specific structure within the broader class of per- and polyfluoroalkyl substances (PFAS). As regulatory scrutiny and scientific interest in PFAS intensify, understanding the unique properties of individual isomers like this compound is paramount for researchers, scientists, and drug development professionals. This guide provides a consolidated overview of its known chemical and physical properties, analytical considerations, and toxicological and environmental context, while also highlighting areas where data remains limited.

The branched structure of this compound, in contrast to its linear counterparts, can influence its physicochemical properties, environmental fate, and biological interactions. This distinction is critical for accurate risk assessment and the development of targeted analytical and remediation strategies.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes key identifiers and a combination of reported and predicted properties. It is crucial to note that predicted values should be used with caution and experimental verification is recommended.

| Property | Value | Source(s) |

| IUPAC Name | 2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid | [1] |

| Synonyms | (Perfluoro)-3,5,5-tris(trifluoromethyl)hexanoic acid, PF-3,5,5-TMHA | [1] |

| CAS Number | 238403-51-5 | [1] |

| Molecular Formula | C₉HF₁₇O₂ | [1] |

| Molecular Weight | 464.08 g/mol | [2] |

| Boiling Point | 160.9 °C at 760 mmHg; 200 °C (Predicted) | [3],[2] |

| Density | 1.753 g/cm³ | [3] |

| Flash Point | 51.1 °C | [3] |

| pKa | 0.34 ± 0.10 (Predicted) | [2] |

| Solubility | Data not available. Generally, PFCAs have limited water solubility which decreases with increasing chain length. Branching may slightly increase water solubility compared to linear isomers. | [4][5] |

Spectroscopic Characterization: A General Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is the most informative technique for characterizing perfluorinated compounds. The spectrum of this compound would be complex due to the presence of multiple, distinct fluorine environments in its branched structure. Chemical shifts and coupling constants would provide detailed information about the connectivity of the fluorinated carbon backbone. General ranges for ¹⁹F NMR chemical shifts are available and can aid in preliminary assignments.[6][7][8]

-

¹H NMR: A single resonance corresponding to the carboxylic acid proton would be expected. Its chemical shift would be influenced by the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon and the various fluorinated carbons. The C-F coupling constants would be valuable for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorptions characteristic of C-F bonds. Key expected vibrational modes include:

-

O-H stretch: A broad absorption from the carboxylic acid group.

-

C=O stretch: A strong absorption for the carbonyl group.

-

C-F stretches: Multiple strong, complex bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of PFAS. For this compound, electrospray ionization (ESI) in negative ion mode would be the preferred technique.

-

High-Resolution Mass Spectrometry (HRMS): Would provide an accurate mass measurement of the deprotonated molecule [M-H]⁻, confirming its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the precursor ion would yield characteristic product ions. The fragmentation of branched PFCAs can be more complex than that of their linear isomers.[9]

Synthesis of this compound

A specific, detailed, and validated synthesis protocol for this compound is not described in the readily available scientific literature. However, general methods for the synthesis of perfluorocarboxylic acids can be adapted. One common approach involves the oxidation of a corresponding perfluoroalkyl iodide.[10] Another potential route could involve the electrochemical fluorination of a hydrocarbon precursor, a process known to produce a mixture of linear and branched isomers.[5]

A generalized workflow for a potential synthesis and purification process is outlined below. This is a conceptual workflow and has not been experimentally validated for this specific compound.

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodology

The standard and most reliable method for the trace-level quantification of PFAS, including branched isomers, in various environmental and biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[11][12][13]

Step-by-Step Analytical Protocol (General)

The following is a generalized protocol. Method development and validation are essential for each specific matrix and analyte.

-

Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) is commonly used to concentrate the analyte and remove matrix interferences.

-

Solid Samples (e.g., soil, tissue): Extraction with an organic solvent (e.g., acetonitrile, methanol), often with the aid of sonication or shaking, followed by cleanup steps.

-

-

LC Separation:

-

A C18 reversed-phase column is typically used.

-

The mobile phase usually consists of a mixture of water and methanol or acetonitrile, with additives like ammonium acetate or formic acid to improve ionization.

-

A gradient elution is employed to separate analytes with different chain lengths and polarities.

-

-

MS/MS Detection:

-

Operated in negative ion mode with electrospray ionization (ESI).

-

Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion ([M-H]⁻) to one or more characteristic product ions.

-

Isotope-labeled internal standards are crucial for accurate quantification to correct for matrix effects and variations in instrument response.

-

Caption: General analytical workflow for the determination of this compound.

Toxicological and Environmental Considerations

Specific toxicological and environmental fate data for this compound are scarce. The following information is based on general trends observed for PFCAs and branched PFAS isomers.

Toxicology

-

General PFCA Toxicity: The toxicity of linear PFCAs generally increases with the length of the perfluoroalkyl chain.[14]

-

Branched vs. Linear Isomers: Some studies suggest that branched PFAS isomers may be less toxic than their linear counterparts.[15] However, toxicological profiles can be complex and isomer-specific.

-

Cytotoxicity: In vitro studies on human cell lines have shown that the cytotoxicity of PFCAs is chain-length dependent.[14]

Environmental Fate and Persistence

-

Persistence: Like other PFCAs, this compound is expected to be highly persistent in the environment due to the strength of the carbon-fluorine bond.[16]

-

Biodegradation: The biodegradation of highly fluorinated compounds is generally very slow.[17][18] The branched structure of this compound may further influence its susceptibility to microbial degradation.

-

Photodegradation: Direct photolysis of PFCAs in the environment is generally considered a slow process.[17]

Conclusion and Future Directions

This compound is a structurally distinct member of the vast family of PFAS. While its fundamental chemical identity is established, a comprehensive understanding of its physicochemical properties, toxicological profile, and environmental behavior is hampered by a lack of specific experimental data. The information presented in this guide, based on general principles and data for related compounds, provides a foundational framework for researchers.

Future research should prioritize the experimental determination of key physicochemical parameters, the development and validation of specific analytical methods, and in-depth toxicological and environmental fate studies. Such data are essential for accurate risk assessment and the development of effective strategies to manage the potential environmental and health impacts of this and other branched PFAS isomers.

References

- Beesoon, S., & Martin, J. W. (2015). Isomer-specific bioconcentration factors of perfluorooctane sulfonate (PFOS) in the rainbow trout (Oncorhynchus mykiss). Environmental Science & Technology, 49(1), 393-400.

- Florentin, A., et al. (2011). Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids. Food and Chemical Toxicology, 49(12), 3104-3111.

- U.S. Environmental Protection Agency. (2024). Final: Human Health Toxicity Assessment for Perfluorooctane Sulfonic Acid (PFOS)

- Total and Class-Specific Analysis of Per- and Polyfluoroalkyl Substances in Environmental Samples Using Nuclear Magnetic Resonance Spectroscopy. (2021).

- Rayne, S., & Forest, K. (2009). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. Critical Reviews in Environmental Science and Technology, 39(9), 741-831.

- Rayne, S., & Forest, K. (2009). Perfluoroalkyl sulfonic and carboxylic acids: A critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. Critical Reviews in Environmental Science and Technology, 39(9), 741-831.

- Munoz, G., et al. (2020).

- Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. (2025).

- LC-MS Analysis of PFAS Compounds. (n.d.). Sigma-Aldrich.

- van Hees, P. (n.d.). Branched and linear forms of PFAS – A means of a more comprehensive assessment of environmental impacts. Eurofins Environment Testing Sweden AB.

- Rayne, S., & Forest, K. (2009). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. Journal of Environmental Science and Health, Part A, 44(12), 1265-1275.

- Wackett, L. P. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 14(3), 773-792.

- This compound , 84% , 238403-51-5. (n.d.). CookeChem.

- Perfluoroalkyl Substances (PFAS) in Water by LC/MS/MS. (2017).

- PERFLUORO-3,5,5'-TRIMETHYLHEXANOIC ACID | 238403-51-5. (n.d.). ChemicalBook.

- Environmental Source Tracking of Per- and Polyfluoroalkyl Substances within a Forensic Context: Current and Future Techniques. (2021). Environmental Science & Technology Letters, 8(12), 1036-1043.

- Wallace, S., Lambrakos, S., Shabaev, A., & Massa, L. (2021). On using DFT to construct an IR spectrum database for PFAS molecules. Structural Chemistry, 32(6), 2259-2273.

- A Review: Per- and Polyfluoroalkyl Substances—Biological Degrad

- Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. (2023). Proceedings of the National Academy of Sciences, 120(44), e2303893120.

- van Hees, P. (n.d.). Branched and linear forms of PFAS – A means of a more comprehensive assessment of environmental impacts. Eurofins Environment Testing Sweden AB.

- Biodegradation of per- and polyfluoroalkyl substances (PFAS): A review. (2023).

- A review of microbial degradation of per- and polyfluoroalkyl substances (PFAS): Biotransformation routes and enzymes. (2023).

- PERFLUORO-3,5,5'-TRIMETHYLHEXANOIC ACID | CAS:238403-51-5. (n.d.).

- Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. (2020). Analytical and Bioanalytical Chemistry, 412(22), 5465-5479.

- Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. (2024). U.S.

- U.S. Environmental Protection Agency. (2024). Final: Human Health Toxicity Assessment for Perfluorooctane Sulfonic Acid (PFOS)

- Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach. (2022). Frontiers in Environmental Science, 10, 843080.

- 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.

- This compound (Cas 15899-31-7). (n.d.). Parchem.

- (Perfluoro)-3,5,5-tris(trifluoromethyl)hexanoic acid. (n.d.). PubChem.

- 19 f chemical shifts and coupling constants. (n.d.). Slideshare.

- 19F NMR Reference Standards. (n.d.).

- PFOS Assessment. (n.d.).

- Process for the preparation of perfluorocarboxylic acids. (2003). U.S.

- Process for obtaining acylfluorides. (2004). U.S.

- Process for producing perfluorocarbon. (1997). U.S.

- Ecological risk assessment of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) in marine environment using Isochrysis galbana, Paracentrotus lividus, Siriella armata and Psetta maxima. (2012). Journal of Environmental Monitoring, 14(5), 1375-1382.

- 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). Magnetic Resonance in Chemistry, 49(2), 93-105.

- 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). Magnetic Resonance in Chemistry, 49(2), 93-105.

- Perfluorohexanoic acid toxicity, part I. (2019). Regulatory Toxicology and Pharmacology, 101, 108-119.

- PFAS health effects database: Protocol for a systematic evidence map. (2019).

- The manufacture of 3,5,5-trimethylhexanoic acid. (1951).

- 3,5,5-trimethylhexanoic acid composition, method for producing the composition and method for improving sulfuric acid coloring of the composition. (2025). U.S.

- Safety Data Sheet - Perfluorohexanoic Acid. (2025). Cayman Chemical.

Sources

- 1. (Perfluoro)-3,5,5-tris(trifluoromethyl)hexanoic acid | C9HF17O2 | CID 2776395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , 84% , 238403-51-5 - CookeChem [cookechem.com]

- 3. PERFLUORO-3,5,5'-TRIMETHYLHEXANOIC ACID | CAS:238403-51-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurofins.se [eurofins.se]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 8. colorado.edu [colorado.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. US6515172B2 - Process for the preparation of perfluorocarboxylic acids - Google Patents [patents.google.com]

- 11. halocolumns.com [halocolumns.com]

- 12. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]

- 13. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. mdpi.com [mdpi.com]

- 17. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2,3,4,4,6,6,6-Octafluoro-3,5,5-Tris(Trifluoromethyl)Hexanoic Acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the structure, properties, and potential applications of 2,2,3,4,4,6,6,6-Octafluoro-3,5,5-Tris(Trifluoromethyl)Hexanoic Acid. As a highly fluorinated and branched carboxylic acid, this molecule possesses unique physicochemical characteristics that are of significant interest in materials science, advanced chemical synthesis, and potentially in the life sciences. This document consolidates available information on its chemical identity, proposes a logical synthetic strategy, and outlines key analytical methodologies for its characterization. Furthermore, it addresses the critical safety and handling considerations inherent to per- and polyfluoroalkyl substances (PFAS).

Introduction: The Significance of Highly Fluorinated Branched Carboxylic Acids

The strategic incorporation of fluorine into organic molecules has profound effects on their chemical and physical properties.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart exceptional thermal and chemical stability.[2] When multiple fluorine atoms are present, as in per- and polyfluoroalkyl substances (PFAS), these effects are magnified, leading to materials with low surface energy, high hydrophobicity and lipophobicity, and unique electronic properties.

2,2,3,4,4,6,6,6-Octafluoro-3,5,5-Tris(Trifluoromethyl)Hexanoic Acid represents a complex architecture within the PFAS family. Its highly branched structure, featuring three trifluoromethyl groups, is expected to confer distinct properties compared to its linear isomers. Research suggests that branched PFAS isomers can exhibit different environmental transport and biological accumulation behaviors compared to their linear counterparts.[3][4][5] The presence of a carboxylic acid functional group provides a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of advanced polymers, surfactants, and potentially, biologically active molecules.[6]

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of complex fluorinated molecules. It aims to provide a logical framework for understanding and working with this specific compound, from its synthesis to its safe handling and disposal.

Molecular Structure and Physicochemical Properties

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid | PubChem |

| Molecular Formula | C₉HF₁₇O₂ | PubChem |

| Molecular Weight | 464.08 g/mol | PubChem |

| CAS Number | 238403-51-5 | PubChem |

| Synonyms | (Perfluoro)-3,5,5-tris(trifluoromethyl)hexanoic acid, Perfluoro-3,5,5-trimethylhexanoic acid | PubChem |

Predicted Physicochemical Properties

The extensive fluorination and branched structure of this acid are predicted to result in the following properties:

-

High Acidity: Perfluorinated carboxylic acids are significantly stronger acids than their non-fluorinated analogs due to the strong electron-withdrawing effect of the perfluoroalkyl chain.

-

Exceptional Thermal and Chemical Stability: The molecule is expected to be resistant to degradation by heat and a wide range of chemical reagents.[2][7][8][9][10]

-

Low Surface Tension: As a fluorosurfactant, it is anticipated to be highly effective at reducing the surface tension of water.

-

Hydrophobicity and Lipophobicity: The perfluorinated chains will create a molecule that repels both water and oils.

-

Persistence: As a member of the PFAS class of compounds, it is expected to be environmentally persistent.

Proposed Synthetic Strategy

A potential precursor for this molecule is the highly branched perfluoroolefin, perfluoro(3,5,5-trimethyl-1-hexene). The synthesis of the target carboxylic acid could proceed via the following conceptual workflow:

Figure 1. Proposed synthetic workflow.

Conceptual Experimental Protocol: Oxidation of Perfluoro(3,5,5-trimethyl-1-hexene)

Disclaimer: This is a generalized, conceptual protocol and requires optimization and validation.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge a solution of perfluoro(3,5,5-trimethyl-1-hexene) in a suitable inert solvent (e.g., a perfluorinated solvent or a mixture of acetonitrile and water).

-

Oxidant Addition: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the stirred reaction mixture. The reaction is likely exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by ¹⁹F NMR spectroscopy to observe the disappearance of the olefinic fluorine signals and the appearance of new signals corresponding to the carboxylic acid product.

-

Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant.

-

Isolation and Purification:

-

Acidify the mixture with a strong acid (e.g., HCl or H₂SO₄) to protonate the carboxylate.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation or recrystallization.

-

Spectroscopic Analysis and Characterization

The unambiguous identification of 2,2,3,4,4,6,6,6-Octafluoro-3,5,5-Tris(Trifluoromethyl)Hexanoic Acid relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is the most powerful tool for characterizing this molecule due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[11][12][13][14][15]

-

Expected ¹⁹F NMR Spectral Features:

-

The spectrum will be complex due to the presence of multiple, distinct fluorine environments.

-

Signals for the three trifluoromethyl (CF₃) groups are expected in the range of -70 to -80 ppm. The two CF₃ groups at the C5 position are diastereotopic and may exhibit distinct chemical shifts.

-

The CF₂ and CF signals will appear at different chemical shifts, likely in the range of -110 to -180 ppm.

-

Complex spin-spin coupling (J-coupling) will be observed between neighboring fluorine nuclei.

-

-

¹H NMR Spectroscopy: A single proton signal for the carboxylic acid group is expected, likely appearing as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR Spectroscopy: The spectrum will show multiple signals for the carbon backbone, with characteristic J-coupling between carbon and fluorine atoms (¹JCF, ²JCF, etc.).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule.[6][16][17][18][19]

-

Expected Mass Spectral Features:

-

Ionization Technique: Electrospray ionization (ESI) in negative ion mode is expected to be most effective, detecting the deprotonated molecule [M-H]⁻.

-

High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement to confirm the elemental composition (C₉HF₁₇O₂).

-

Fragmentation Pattern: Tandem MS (MS/MS) will reveal characteristic fragmentation patterns, including the loss of CO₂ from the carboxylate and cleavage of C-C bonds in the perfluoroalkyl chain.

-

Potential Applications and Research Directions

The unique structure of this highly branched perfluorinated carboxylic acid suggests a range of potential applications:

-

Advanced Polymer Synthesis: It can be used as a monomer or co-monomer to synthesize fluoropolymers with tailored properties, such as enhanced thermal stability, chemical resistance, and specific surface properties.

-

Specialty Surfactants: Its structure may lead to the formation of unique micelles or aggregates in solution, making it a candidate for specialized emulsification or dispersion applications.

-

Functional Coatings: It can be used to create surfaces with extremely low surface energy, leading to superhydrophobic and oleophobic coatings.

-

Building Block in Organic Synthesis: The carboxylic acid functionality allows for its incorporation into more complex molecules, including potential pharmaceutical or agrochemical candidates where the perfluorinated moiety can enhance metabolic stability or binding affinity.[20]

Safety, Handling, and Disposal

As a member of the PFAS family, 2,2,3,4,4,6,6,6-Octafluoro-3,5,5-Tris(Trifluoromethyl)Hexanoic Acid must be handled with extreme caution, assuming it is persistent, bioaccumulative, and potentially toxic.

Hazard Identification

-

Corrosivity: As a strong acid, it can cause severe skin and eye burns.

-

Toxicity: The toxicological properties have not been fully investigated, but it should be handled as a potentially toxic substance.

-

Environmental Persistence: Expected to be highly persistent in the environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer's compatibility data. Double-gloving is recommended.[1]

-

Body Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant apron.

-

Respiratory Protection: Work in a certified chemical fume hood.

Handling and Storage

-

Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.

-

Keep away from incompatible materials such as bases, oxidizing agents, and reducing agents.

-

All personnel must be thoroughly trained in the safe handling of highly fluorinated and corrosive compounds.[1][21][22][23][24]

Spill and Emergency Procedures

-

Minor Spills: Absorb with an inert, non-combustible material and place in a sealed container for disposal.

-

Major Spills: Evacuate the area and contact emergency services.

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Disposal

-

Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not discharge to the environment.

Conclusion

2,2,3,4,4,6,6,6-Octafluoro-3,5,5-Tris(Trifluoromethyl)Hexanoic Acid is a structurally complex and highly fluorinated molecule with significant potential as a building block in advanced materials and chemical synthesis. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the established chemistry of perfluorinated compounds. The proposed synthetic and analytical methodologies offer a starting point for researchers interested in exploring the properties and applications of this unique molecule. Strict adherence to safety protocols is paramount when working with this and other PFAS compounds.

References

-

2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Direct Probe Ionisation Mass Spectrometry for Rapid and Accurate Determination of Perfluoroalkyl and Polyfluoroalkyl Substance Concentrations. (2025). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry. (2022). Frontiers in Environmental Science. Retrieved January 18, 2026, from [Link]

-

Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. (2020). LCGC International. Retrieved January 18, 2026, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Nature Communications. Retrieved January 18, 2026, from [Link]

-

Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (2018). Environmental Science: Processes & Impacts. Retrieved January 18, 2026, from [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2022). Environmental Science & Technology. Retrieved January 18, 2026, from [Link]

-

Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. (2021). PFAS Central. Retrieved January 18, 2026, from [Link]

-

Challa Sasi, P. (2021). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa. UND Scholarly Commons. Retrieved January 18, 2026, from [Link]

-

Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (n.d.). The University of Melbourne. Retrieved January 18, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Fluorine. (n.d.). University of California, Santa Barbara. Retrieved January 18, 2026, from [Link]

-

Perfluorinated Carboxylic Acids. Synthesis and Application. (n.d.). Fluorine Notes. Retrieved January 18, 2026, from [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved January 18, 2026, from [Link]

-

Branched and linear forms of PFAS – A means of a more comprehensive assessment of environmental impacts. (2018). IVL Swedish Environmental Research Institute. Retrieved January 18, 2026, from [Link]

-

Branched and linear forms of PFAS – A means of a more comprehensive assessment of environmental impacts. (n.d.). IVL Swedish Environmental Research Institute. Retrieved January 18, 2026, from [Link]

-

Perfluorinated Carboxylic Acids. Synthesis and Application. (n.d.). Fluorine Notes. Retrieved January 18, 2026, from [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. Retrieved January 18, 2026, from [Link]

-

Perfluoroalkyl carboxylic acids. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Fluorine Safety. (n.d.). Purdue University. Retrieved January 18, 2026, from [Link]

-

An overview of the uses of per- and polyfluoroalkyl substances (PFAS). (2020). Environmental Sciences Europe. Retrieved January 18, 2026, from [Link]

-

Understanding PFAS - What They Are, Their Impact, and What We Can Do. (2023). PennState Extension. Retrieved January 18, 2026, from [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (n.d.). New Jersey Department of Health. Retrieved January 18, 2026, from [Link]

-

Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells. (2021). Toxicological Sciences. Retrieved January 18, 2026, from [Link]

-

Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. (2019). Journal of Separation Science. Retrieved January 18, 2026, from [Link]

- Preparation of trifluorobenzoic acids. (2001). Google Patents.

-

United States Patent. (2012). Google Patents. Retrieved January 18, 2026, from [Link]

- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. (1989). Google Patents.

- Preparation of 3,4,6-trifluorophthalic acid. (1993). Google Patents.

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (2000). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. eurofins.se [eurofins.se]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. Per- and Polyfluoroalkyl Substances (PFAS) Mass Spectrometry Analysis [en.biotech-pack.com]

- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pfascentral.org [pfascentral.org]

- 9. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 10. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 16. Frontiers | Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry [frontiersin.org]

- 17. Direct Probe Ionisation Mass Spectrometry for Rapid and Accurate Determination of Perfluoroalkyl and Polyfluoroalkyl Substance Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 20. Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ipo.rutgers.edu [ipo.rutgers.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 24. nj.gov [nj.gov]

Branched perfluorinated carboxylic acids fundamental characteristics

An In-depth Technical Guide to the Fundamental Characteristics of Branched Perfluorinated Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond the Linear Paradigm

Per- and polyfluoroalkyl substances (PFAS) represent a vast class of synthetic compounds characterized by their exceptional chemical and thermal stability, properties conferred by the strength of the carbon-fluorine bond.[1][2] Within this family, perfluorinated carboxylic acids (PFCAs) are a significant subclass, defined by a perfluorinated alkyl chain attached to a carboxylic acid functional group.[2] For decades, research and regulatory focus have been predominantly centered on their linear isomers, such as the widely recognized perfluorooctanoic acid (PFOA). However, this perspective is incomplete. Commercial production methods, particularly electrochemical fluorination (ECF), invariably yield a complex mixture of both linear and branched isomers.[3][4][5]

These branched perfluorinated carboxylic acids (bpfCAs) are not mere impurities; they are prevalent in environmental matrices, biota, and human samples, and exhibit unique physicochemical properties, environmental behaviors, and toxicological profiles that can differ significantly from their linear counterparts.[6][7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth examination of the fundamental characteristics of bpfCAs. We will delve into the origins of their isomeric complexity, explore how branching influences their core chemical and physical properties, trace their fate in the environment, and discuss their biological activities. By synthesizing field-proven insights with established scientific principles, this document aims to provide a comprehensive technical resource for understanding this environmentally critical and analytically challenging class of compounds.

Synthesis and the Genesis of Isomeric Complexity

The existence of bpfCAs is a direct consequence of the manufacturing processes used for fluorochemicals. Two primary industrial synthesis routes have been employed for the production of PFCAs: electrochemical fluorination (ECF) and telomerization.[3][4] The choice of method fundamentally dictates the isomeric purity of the final product.

1.1 Electrochemical Fluorination (ECF): The Primary Source of Branching

Developed in the 1940s, the Simons electrochemical fluorination process was a cornerstone of historical fluorochemical production.[3] This method involves passing a direct current through a solution of a hydrocarbon precursor (e.g., a fatty acid chloride) in anhydrous hydrogen fluoride. The process results in the substitution of hydrogen atoms with fluorine atoms. However, the high-energy nature of ECF induces carbocation rearrangements and fragmentation of the carbon chain during fluorination. These rearrangements lead to the formation of a variety of structural isomers, including those with branched perfluoroalkyl chains, primarily methyl and ethyl branches.[3][5] Consequently, technical-grade PFCAs produced via ECF are complex mixtures, often containing 20-30% branched isomers.[8]

1.2 Telomerization: A Path to Linear Purity

In contrast to ECF, telomerization is a synthetic process that typically yields isomerically pure, linear products.[3][4] This method involves the reaction of a "telogen" (such as a perfluoroalkyl iodide) with a "taxogen" (such as tetrafluoroethylene). The resulting fluorotelomer intermediates can then be oxidized to form linear PFCAs.[9] While telomerization-derived PFCAs are predominantly linear, trace amounts of certain branched isomers, such as isopropyl-PFOA, can be present as impurities depending on the specific precursors used.[8][10] The distinction between ECF and telomerization-derived products is crucial for source tracking and environmental forensics, as the presence and relative abundance of branched isomers can serve as a "signature" of the manufacturing origin.[11]

Physicochemical Properties: The Influence of Molecular Architecture

The introduction of branching in the perfluoroalkyl chain alters the molecule's three-dimensional structure, which in turn influences its fundamental physicochemical properties.[6] These alterations can have profound implications for the environmental fate and biological interactions of bpfCAs compared to their linear analogues. While experimental data on individual branched isomers are scarce, computational models and comparative studies have provided valuable insights.[12][13][14]

Key properties affected by branching include:

-

Acid Dissociation Constant (pKa): PFCAs are strong acids due to the electron-withdrawing effect of the fluorine atoms.[2] Computational studies suggest that branching has a relatively small effect on the pKa values of PFCAs.[12][14] For most environmental conditions, both linear and branched PFCAs will exist predominantly in their anionic (deprotonated) form.[15][16]

-

Partitioning Coefficients (Kow and Koc): The octanol-water partition coefficient (Kow) and organic carbon-normalized soil/sediment-water partition coefficient (Koc) are critical for predicting a chemical's tendency to bioaccumulate or sorb to environmental matrices. Branching generally leads to a more compact molecular structure, which can reduce the effective surface area and alter hydrophobicity. Studies have indicated that branched isomers tend to have lower sorption to soil and sediment compared to their linear counterparts of the same chain length.[15] This suggests that bpfCAs may be more mobile in groundwater systems.

-

Membrane-Water Partitioning (Klipid-w): The partitioning of PFAS into biological membranes is a key driver of bioaccumulation.[12] The phospholipid bilayer of cell membranes serves as an important reservoir for PFAS.[12] The more compact structure of branched isomers may affect their ability to intercalate into lipid membranes, potentially leading to different bioaccumulation potentials compared to linear isomers.

| Property | Linear Isomer (n-PFOA) | Branched Isomer (Generic) | Implication of Branching | Source |

| pKa | ~0.7 (Calculated) | Minor deviation from linear | Remains a strong acid, anionic in the environment | [12] |

| Sorption (Koc) | Higher | Lower | Increased mobility in soil and groundwater | [15] |

| Mobility | Less Mobile | More Mobile | Potential for wider environmental distribution | [15][17] |

| Bioaccumulation | Higher | Generally Lower | Different tissue distribution and accumulation patterns | [17] |

Table 1: Comparative Physicochemical and Environmental Properties of Linear vs. Branched PFOA.

Environmental Fate and Transport

The exceptional stability of the C-F bond makes all PFCAs, both linear and branched, extremely persistent in the environment.[1][16] They are resistant to hydrolysis, photolysis, and biodegradation, leading to their classification as "forever chemicals."[2] Once released, their fate is governed by partitioning between water, soil, sediment, and air.

Due to their high water solubility and anionic nature at typical environmental pH, PFCAs are mobile in aquatic systems.[15][18] They can be transported over long distances via ocean currents, contributing to their presence in remote regions like the Arctic.[11][18] As noted previously, the lower sorption affinity of branched isomers suggests they may be transported more readily in groundwater plumes compared to linear isomers.[15] This differential transport is a critical consideration for site remediation and modeling contaminant spread from industrial sources.

// Nodes Source [label="Industrial & Consumer\nSources (ECF/Telomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Atmosphere [label="Atmosphere\n(Precursor Transport)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="Surface & Ground Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Soil [label="Soil & Sediment", fillcolor="#FBBC05", fontcolor="#202124"]; Biota [label="Biota\n(Bioaccumulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DeepOcean [label="Deep Ocean Sink", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Source -> Atmosphere [label="Emissions"]; Source -> Water [label="Discharge"]; Source -> Soil [label="Disposal"]; Atmosphere -> Water [label="Deposition"]; Atmosphere -> Soil [label="Deposition"]; Water -> Soil [label="Sorption\n(Linear > Branched)"]; Soil -> Water [label="Leaching\n(Branched > Linear)"]; Water -> Biota [label="Uptake"]; Water -> DeepOcean [label="Long-Range\nTransport", style=dashed]; } dot Caption: Environmental pathways for branched and linear PFCAs.

Toxicology and Biological Activity

The toxicology of PFCAs is an area of intense research and public health concern. Exposure to long-chain PFCAs has been associated with a range of adverse health effects in both animal studies and human epidemiological research, including hepatotoxicity, immunotoxicity, and developmental and reproductive toxicity.[1][5]

The biological activity of PFCAs is often linked to their carbon chain length, with longer-chain compounds generally exhibiting greater toxicity.[5][19] For instance, studies have shown that PFCAs can activate nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and is implicated in liver effects.[20]

The role of isomeric branching in toxicology is an emerging field of study. The structural differences between linear and branched isomers can influence their interaction with biological receptors, transport proteins, and enzymes. This can lead to differences in their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately, their toxic potency. The explicit inclusion of branched isomers in regulatory frameworks, such as the Stockholm Convention listing for PFOA and related compounds, underscores the growing recognition of their toxicological relevance.[7] Human studies have linked PFCA exposure to elevated risks of certain cancers and other health issues.[5]

Analytical Methodologies for Isomer-Specific Analysis

The co-occurrence of numerous linear and branched isomers in environmental and biological samples presents a significant analytical challenge.[21] Standard analytical methods that quantify total PFCA concentrations without distinguishing between isomers may provide an incomplete picture of contamination and risk.[21] Therefore, isomer-specific analysis is essential for accurate source tracking, environmental modeling, and toxicological assessment.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for PFCA analysis.[22] Gas chromatography (GC) can also be a powerful tool for separating branched isomers, particularly after a derivatization step to increase volatility.[23]

Example Protocol: Isomer-Specific PFCA Analysis in Water by LC-MS/MS

This protocol provides a generalized workflow for the extraction and analysis of bpfCAs in water samples. It is a self-validating system that includes quality control checks at each stage.

1. Sample Preparation and Solid-Phase Extraction (SPE)

- Objective: To concentrate PFCAs from a water sample and remove interfering matrix components.

- Step 1: Fortify a 250 mL water sample with a known amount of isotopically labeled PFCA internal standards. This allows for quantification by isotope dilution, correcting for any analyte loss during preparation.

- Step 2: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by reagent water.

- Step 3: Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min. The anionic PFCAs will bind to the positively charged sorbent.

- Step 4: Wash the cartridge with a mild buffer to remove hydrophilic interferences.

- Step 5: Elute the PFCAs from the cartridge using a small volume of basic methanol (e.g., methanol with 2% ammonium hydroxide).

- Step 6: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis by LC-MS/MS

- Objective: To separate the PFCA isomers chromatographically and detect them with high sensitivity and selectivity.

- Step 1: Inject an aliquot of the concentrated extract into the LC-MS/MS system.

- Step 2: Perform chromatographic separation using a C18 or specialized fluorous phase column. A gradient elution program with mobile phases of ammonium acetate-buffered water and methanol is typically used. The inclusion of specialized columns can enhance the separation of branched isomers from the main linear peak.

- Step 3: Detect the analytes using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

- Step 4: Monitor specific precursor-to-product ion transitions for each PFCA and its labeled internal standard in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and reduces chemical noise.

3. Data Analysis and Quantification

- Objective: To identify and quantify individual PFCA isomers.

- Step 1: Integrate the chromatographic peaks for both the native PFCAs and their corresponding labeled internal standards. Branched isomers will typically elute slightly earlier than the linear isomer.

- Step 2: Calculate the response factor (ratio of native peak area to internal standard peak area).

- Step 3: Quantify the concentration of each isomer using a calibration curve generated from standards of known concentration. The total PFCA concentration is the sum of all identified isomers.

// Nodes Sample [label="1. Water Sample Collection\n(250 mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="2. Spike with Labeled\nInternal Standards", fillcolor="#F1F3F4", fontcolor="#202124"]; SPE [label="3. Solid-Phase Extraction\n(WAX Cartridge)", fillcolor="#FBBC05", fontcolor="#202124"]; Concentrate [label="4. Elution & Concentration\n(to 1 mL)", fillcolor="#FBBC05", fontcolor="#202124"]; LC [label="5. LC Separation\n(C18 or Fluorous Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="6. MS/MS Detection\n(Negative ESI, MRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="7. Data Analysis\n(Isomer Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Spike; Spike -> SPE; SPE -> Concentrate; Concentrate -> LC; LC -> MS; MS -> Data; } dot Caption: Workflow for isomer-specific analysis of PFCAs in water.

Conclusion and Future Directions

Branched perfluorinated carboxylic acids are an integral component of the PFAS landscape. Their formation via electrochemical fluorination, unique physicochemical properties, and distinct environmental behavior necessitate their inclusion in environmental monitoring, risk assessment, and toxicological research. The assumption that data from linear isomers can be directly extrapolated to branched isomers is not scientifically sound and may lead to an underestimation of environmental mobility and risk.

Future research should focus on several key areas:

-

Synthesis of individual bpfCA analytical standards: This is critical for accurate identification and quantification, and for conducting isomer-specific toxicology studies.

-

Elucidation of structure-activity relationships: A deeper understanding of how different branching patterns affect biological activity is needed to refine risk assessments.

-

Development of advanced analytical methods: New chromatographic techniques are required to achieve better separation and characterization of the complex isomeric mixtures found in technical products and the environment.

By embracing the complexity of bpfCAs, the scientific community can develop a more accurate and comprehensive understanding of the true environmental and health impacts of this persistent class of chemicals.

References

- Benskin, J. P., De Silva, A. O., & Martin, J. W. (2010). Perfluorinated acid isomer profiling in water and quantitative assessment of manufacturing source. Environmental Science & Technology, 44(23), 9049–9055.

- Ray, C., & Wallace, W. (2023). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means.

- Prevedouros, K., Cousins, I. T., Buck, R. C., & Korzeniowski, S. H. (2006). Sources, fate and transport of perfluorocarboxylates. Environmental Science & Technology, 40(1), 32–44.

- Interstate Technology and Regulatory Council (ITRC). (2020). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances.

- Rayne, S., & Forest, K. (2009). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. Journal of Environmental Science and Health, Part A, 44(12), 1145–1199.

- Benskin, J. P., De Silva, A. O., & Martin, J. W. (2010). Isomer Profiling of Perfluorinated Substances as a Tool for Source Tracking. In The Handbook of Environmental Chemistry (Vol. 11, pp. 111-145).

- Benskin, J. P., De Silva, A. O., & Martin, J. W. (2010). Isomer Profiling of Perfluorinated Substances as a Tool for Source Tracking: A Review of Early Findings and Future Applications.

- Anderson, J. C., Hoke, R. A., & Guiney, P. D. (2020). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS) at Aqueous Film Forming Foam (AFFF) Discharge Sites: A Review.

- De Silva, A. O., Allard, C. N., Spencer, C., Webster, G. M., & Shoeib, M. (2015). Isomer profiles of perfluoroalkyl substances in water and soil surrounding a chinese fluorochemical manufacturing park. Environmental Pollution, 199, 15-23.

- De Silva, A. O., Mabury, S. A., & Martin, J. W. (2011). Isomer profiles of perfluorochemicals in matched maternal, cord, and house dust samples. Environmental Health Perspectives, 119(2), 203–208.

- Cheng, X., & Klaassen, C. D. (2022). Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells. Drug Metabolism and Disposition, 50(5), 606–615.

- ITRC. (2022). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).

- Tichý, L., Rucki, M., & Hanzlíková, I. (2010). Toxicity of perfluorinated carboxylic acids for aquatic organisms. Interdisciplinary Toxicology, 3(2), 63–65.

- Rayne, S., & Forest, K. (2009).

- Stockholm Convention. (2021).

- Gobo, A. A., & Zhang, H. (2025). Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. Environmental Chemistry Letters, 23, 3195–3217.

- ScienceDirect. (n.d.). Perfluoroalkyl Carboxylic Acids.

- Ray, C., & Wallace, W. T. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n = 6−8). The Journal of Physical Chemistry A, 113(34), 9579–9588.

- Rayne, S., & Forest, K. (2010). Congener-specific organic carbon-normalized soil and sediment-water partitioning coefficients for the C1 through C8 perfluoroalkyl carboxylic and sulfonic acids.

- Prevedouros, K., Cousins, I. T., Buck, R. C., & Korzeniowski, S. H. (2006).

- Furin, G. G. (2004). Perfluorinated Carboxylic Acids.

- Furin, G. G. (2004). Perfluorinated Carboxylic Acids.

- Wang, Y., et al. (2014). Toxicity assessment of perfluorinated carboxylic acids (PFCAs) towards the rotifer Brachionus calyciflorus. Ecotoxicology and Environmental Safety, 108, 173-178.

- Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids.

- Barcenas, M., et al. (2025). PFAS Isomers Matter: Distribution Patterns of Linear and Branched PFOS and PFOA in Consumed Fish Revealed by Cyclic Ion Mobility Separation. Journal of Agricultural and Food Chemistry.

- Gladysz, J. A., et al. (2025). A New Carboxylic Acid with Branched Ponytails for the Solubilization of Mn(II) and Co(II) Ions in Perfluorocarbons.

- McEachran, A. D., et al. (2022). Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach. Frontiers in Environmental Science, 10.

- Hlongwa, N., Parry, V., & Winter, K. (2025). A generic summary of the analytical methods for PFAS detection and analysis.

- Roy, T., & Das, O. (2024). Green Analytical Method for Perfluorocarboxylic Acids (PFCAs) in Water of Stir Bar Sorptive Extraction Coupled with Thermal Desorption–Gas Chromatography—Mass Spectroscopy. Molecules, 29(10), 2296.

- Roy, T. (2023). Green Analytical Methods For The Determination Of Perfluorocarboxylic Acids (pfcas) And Fluorotelomer Alcohols (ftohs)

- Stróżyńska, N., & Schuhen, K. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review.

Sources

- 1. pops.int [pops.int]

- 2. grokipedia.com [grokipedia.com]

- 3. scispace.com [scispace.com]

- 4. scispace.com [scispace.com]

- 5. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach [frontiersin.org]

- 8. Perfluorinated acid isomer profiling in water and quantitative assessment of manufacturing source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. notes.fluorine1.ru [notes.fluorine1.ru]

- 10. Isomer profiles of perfluoroalkyl substances in water and soil surrounding a chinese fluorochemical manufacturing park - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. documents.dps.ny.gov [documents.dps.ny.gov]

- 16. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 17. mdpi.com [mdpi.com]

- 18. Sources, fate and transport of perfluorocarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxicity of perfluorinated carboxylic acids for aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate of branched perfluoroalkyl substances

An In-Depth Technical Guide to the Environmental Fate of Branched Perfluoroalkyl Substances

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) represent a class of synthetic compounds of significant environmental concern due to their extreme persistence, bioaccumulative potential, and association with adverse health effects.[1][2][3] Historically, manufacturing processes such as electrochemical fluorination (ECF) produced a mixture of linear and branched structural isomers.[4][5] These branched isomers, once considered minor byproducts, are now understood to have distinct physicochemical properties that significantly influence their transport, transformation, and ultimate fate in the environment. This guide provides a detailed examination of the environmental journey of branched PFAS, contrasting their behavior with their linear counterparts and elucidating the scientific principles that govern their distribution and persistence. We will explore their sources, partitioning across environmental compartments, transformation pathways, and bioaccumulation, supported by detailed experimental protocols and data, to provide a comprehensive resource for the scientific community.

Genesis of Branched PFAS: Manufacturing and Isomer Profiles

The isomeric composition of a PFAS mixture is a direct fingerprint of its manufacturing origin. Two primary methods have been employed for the production of perfluoroalkyl acids (PFAAs), the most well-studied class of PFAS.

-

Electrochemical Fluorination (ECF): This process, historically used for producing major compounds like perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA), results in a complex mixture of linear and branched isomers.[4][5] The carbon chain undergoes rearrangement during fluorination, yielding various structural isomers.

-

Fluorotelomerization: This method produces primarily linear, even-numbered perfluoroalkyl chains.[6][7]

The distinction is critical for source tracking and environmental forensics.[4][5] Technical mixtures produced via ECF have characteristic isomer distributions, which serve as a baseline for studying environmental alterations.

| Compound | Manufacturing Process | Typical Linear Isomer % | Typical Branched Isomer % | Source(s) |

| PFOS | Electrochemical Fluorination (ECF) | ~70% | ~30% | [4][5] |

| PFOA | Electrochemical Fluorination (ECF) | ~78% | ~22% | [4][5] |

| PFOA | Fluorotelomerization | >99% | <1% | [4][5] |

Table 1: Typical isomer composition of PFOS and PFOA in technical products from different manufacturing processes.

Environmental Entry Points and Transport

PFAS, including branched isomers, enter the environment from diverse point and non-point sources.

-

Industrial Sites: Direct discharge from manufacturing facilities into wastewater or emissions into the air represents a primary source.[7][8]

-

Aqueous Film-Forming Foams (AFFF): Use of AFFF for firefighting at military bases, airports, and training facilities has led to significant localized contamination of soil and groundwater.[9][10] ECF-derived AFFF contains a significant fraction of branched isomers.[11]

-

Landfills and Wastewater Treatment Plants (WWTPs): These act as reservoirs and secondary sources, receiving PFAS from consumer and industrial waste.[7][8] WWTP sludge, often applied to land, can further distribute these compounds.[4][5]

Once released, the structural differences between linear and branched isomers dictate their movement and partitioning.

Caption: Sources and environmental release pathways of PFAS isomers.

Isomer-Specific Partitioning: The Great Divide

The environmental fate of PFAS is largely a story of partitioning. Slight differences in molecular structure between linear and branched isomers lead to significant variations in their distribution between water, soil, sediment, and air.

Aqueous Systems

Research consistently shows that branched PFAS isomers are more prevalent in the aqueous phase compared to their linear counterparts.[1][4][5] This phenomenon is attributed to the higher polarity and water solubility of the branched structures.[1] Their less compact shape disrupts the hydrophobic interactions that drive linear isomers out of the water and onto solid phases. Consequently, studies of natural waters often find an enrichment of branched PFOS and PFOA isomers relative to the original technical product ratios.[4][5][12] This increased mobility suggests that branched isomers may travel further in groundwater plumes, posing a broader contamination risk.[9][12]

Soil and Sediment

Conversely, linear PFAS isomers sorb preferentially to soil and sediment.[1][4][12] Sorption is a key process influencing the transport and bioavailability of PFAS.[13][14] The primary mechanisms are hydrophobic interactions and, to a lesser extent, electrostatic interactions between the polar headgroup of the PFAS molecule and charged surfaces on soil minerals and organic matter.

-

Hydrophobicity: The straight, linear alkyl chain allows for more effective hydrophobic partitioning into soil organic matter compared to the more sterically hindered branched isomers.[11]

-

Chain Length: For both linear and branched isomers, sorption generally increases with the length of the perfluorinated carbon chain.[15][16]

This differential sorption explains why sediments in contaminated lakes and rivers are typically enriched with linear PFOS, while the overlying water is enriched with branched isomers.[4][5][17]

Caption: Differential environmental partitioning of linear vs. branched PFAS.

Transformation Pathways: Persistence and Precursors

While perfluorinated compounds like PFOS and PFOA are famously resistant to degradation, many polyfluorinated "precursor" compounds can be transformed into these terminal PFAAs through biotic and abiotic processes.[18][19] The isomeric structure of the precursor can influence the rate and products of these transformations.

Microbial Biotransformation

The concept of PFAS as "forever chemicals" is being challenged by research into microbial degradation.[20][21][22] However, complete mineralization is rare under typical environmental conditions.[23]

-

Aerobic vs. Anaerobic: Most documented biotransformation studies have been conducted under aerobic conditions.[20][24] Some studies suggest that a sequence of anaerobic and aerobic conditions may be more effective.[21][23]

-

Precursor Transformation: The primary role of microbes is often in the transformation of polyfluorinated precursors (e.g., fluorotelomer alcohols) into stable PFAAs.[19] Studies have shown that linear precursors are often more readily transformed by bacteria than their branched counterparts, which is the opposite of metabolic preference in higher organisms like fish.[18]

-

Chain Branching Effects: The geometry of chain branching can impact the likelihood and rate of biotransformation.[20][24][25] The presence of a branch can sterically hinder enzymatic attack, making some branched isomers more persistent than linear ones.

Abiotic Degradation: Photolysis

Direct photolysis (degradation by sunlight) is generally not a significant fate pathway for PFAAs in the environment. However, under specific laboratory conditions using high-energy, short-wavelength ultraviolet light (e.g., far-UVC at 222 nm or VUV at 185 nm), degradation can occur.[26][27][28] This process typically involves decarboxylation followed by a stepwise shortening of the carbon chain, producing shorter-chain PFAAs as intermediates.[27][28] While a promising technology for water treatment, it is not a major natural attenuation process.[29]

Bioaccumulation and Trophic Transfer

The structure of PFAS isomers also affects their uptake and retention in living organisms.

-

Bioaccumulation: In general, linear isomers are more bioaccumulative in wildlife than branched isomers.[12] The linear structure facilitates partitioning into proteins and lipids. This leads to an enrichment of linear PFOS in the tissues (e.g., liver) of fish and other aquatic organisms.[17]

-

Human Exposure: The pattern in humans can be different. Several studies have found that branched PFOS isomers are preferentially accumulated in human serum, with percentages higher than those found in technical mixtures or the environment.[1] This suggests isomer-specific differences in human absorption, distribution, metabolism, and excretion.

-

Partitioning within Blood: The distribution between blood plasma and blood cells is also isomer-specific. For PFOS, branched isomers tend to have a higher mass fraction in plasma compared to linear isomers.[30][31]

-

Trophic Transfer: Trophic magnification, the process where contaminant concentrations increase up the food chain, has been observed for long-chain linear PFAAs like PFOS.[32][33] The biomagnification potential of individual branched isomers is less understood but is generally considered to be lower than their linear counterparts in aquatic food webs.[34] However, bioconcentration from the surrounding environment is a dominant uptake pathway for many aquatic species.[34][35]

| Parameter | Linear Isomers (e.g., n-PFOS) | Branched Isomers (e.g., br-PFOS) | Rationale / Observation |

| Sorption to Sediment | Higher | Lower | More effective hydrophobic partitioning.[1][12] |

| Mobility in Water | Lower | Higher | Higher polarity and water solubility of branched structures.[1][12] |

| Bioaccumulation (Wildlife) | Higher | Lower | Linear structure facilitates binding to proteins/lipids.[12][17] |

| Bioaccumulation (Humans) | Varies | Can be preferentially retained | Isomer-specific toxicokinetics in humans.[1] |

| Biotransformation (Precursors) | Generally Faster | Generally Slower | Steric hindrance may slow microbial enzymatic action.[18] |

Table 2: Comparative summary of environmental behavior of linear vs. branched PFAS isomers.

Experimental Protocol: Isomer-Specific PFAS Quantification in Water

Accurate assessment of environmental fate requires robust analytical methods capable of separating and quantifying individual isomers. The gold standard is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[36][37]

Objective: To quantify the concentration of linear and branched isomers of PFOS and PFOA in a surface water sample.

Principle: Water samples are pre-concentrated using Solid Phase Extraction (SPE). The extracted PFAS are then separated based on their polarity and structure using a specialized liquid chromatography column and detected with high sensitivity and selectivity by a tandem mass spectrometer.

Methodology

-

Sample Collection:

-

Collect 250-500 mL of water in a polypropylene bottle.

-

Immediately add a preservative (e.g., Trizma®) to inhibit microbial activity.

-

Spike the sample with a known amount of mass-labeled isotope dilution standards for all target analytes. This is crucial for correcting matrix effects and extraction inefficiencies.

-

Store at <6 °C until extraction.

-

-

Solid Phase Extraction (SPE):

-

Causality: SPE is used to concentrate the low (ng/L) levels of PFAS in water to detectable levels and to remove interfering matrix components like salts and humic acids. A weak anion exchange (WAX) sorbent is commonly used due to its affinity for the anionic headgroups of PFAAs.[37]

-

Steps:

-

Condition a WAX SPE cartridge (e.g., 6 cc, 150 mg) sequentially with methanol and reagent water.

-

Load the entire water sample through the cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with a buffered solution to remove neutral and weakly-bound interferences.

-

Dry the cartridge thoroughly under a gentle stream of nitrogen.

-

Elute the target PFAS from the cartridge using a small volume (e.g., 4-8 mL) of a basic methanolic solution (e.g., methanol with 2% ammonium hydroxide).

-

Concentrate the eluate to a final volume of 1 mL under nitrogen.

-

Add a known amount of recovery (internal) standard just before analysis.

-

-

-

LC-MS/MS Analysis:

-

Causality: Reverse-phase liquid chromatography separates the PFAS isomers. Branched isomers, being slightly more polar, typically elute earlier than their linear counterparts. The tandem mass spectrometer provides definitive identification and quantification by monitoring specific precursor-to-product ion transitions for each isomer.

-

Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer (TQ).[36]

-

LC Column: A C18 or specialized PFAS column.

-

Mobile Phase: A gradient of (A) aqueous ammonium acetate and (B) methanol.

-

MS Detection: Electrospray ionization (ESI) in negative mode. Use Multiple Reaction Monitoring (MRM) for quantification.

-

-

Quantification:

-

Causality: Isotope dilution quantification is the most accurate method. The response of the native analyte is normalized to the response of its co-eluting, stable isotope-labeled analog, which experiences the same matrix effects and recovery losses.

-

Process: Create a multi-level calibration curve. For total PFOS or PFOA, sum the peak areas of all identified linear and branched isomers.[36] Report individual isomer concentrations where standards are available and the total concentration.

-

Caption: Experimental workflow for isomer-specific PFAS analysis in water.

Conclusion and Future Directions

The structural isomerism of PFAS is not a trivial detail; it is a fundamental factor governing their environmental behavior. Branched isomers exhibit greater mobility in aqueous systems, while linear isomers preferentially sorb to solids and bioaccumulate in most wildlife. This dichotomy has profound implications for environmental risk assessment, site remediation, and understanding human exposure pathways.

Key Knowledge Gaps:

-

Toxicology: The toxicological profiles of individual branched isomers are largely unknown.

-

Analytical Standards: A lack of certified reference standards for many branched isomers hampers accurate quantification.[38]

-

Degradation: While promising, microbial and advanced oxidation techniques for the complete destruction of branched PFAAs require significant further research to become viable remediation technologies.

-

Precursors: The full extent of branched precursor compounds and their transformation pathways in the environment remains an active area of investigation.[19][38]

Addressing these gaps is essential for developing effective management strategies and regulations that account for the full spectrum of PFAS contaminants, ensuring a more comprehensive protection of environmental and human health.

References

-

Title: Isomer–Specific Distribution of Perfluoroalkyl Substances in Blood - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature - PubMed Source: PubMed URL: [Link]

-

Title: Biotransforming the “Forever Chemicals”: Trends and Insights from Microbiological Studies on PFAS | Environmental Science & Technology - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Branched and linear forms of PFAS – A means of a more comprehensive assessment of environmental impacts Source: Swedish Geotechnical Institute URL: [Link]

-

Title: The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes | Environmental Science & Technology Source: ACS Publications URL: [Link]

-

Title: Isomer-Specific Distribution of Perfluoroalkyl Substances in Blood - PubMed Source: PubMed URL: [Link]

-

Title: Microbes can degrade the toughest PFAS - UCR News Source: UC Riverside URL: [Link]

-

Title: (PDF) The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes Source: ResearchGate URL: [Link]

-

Title: Fate of PFAS in the Aquatic Environment: From Source to Sink Source: Norwegian Geotechnical Institute URL: [Link]

-

Title: Branched and linear forms of PFAS – A means of a more comprehensive assessment of environmental impacts Source: DiVA portal URL: [Link]

-

Title: Environmental levels and distribution of structural isomers of perfluoroalkyl acids after aqueous fire-fighting foam (AFFF) contamination Source: ConnectSci URL: [Link]

-

Title: Microbes can degrade the toughest PFAS Source: Environmental Factor URL: [Link]

-

Title: A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Bacterial transformation of per- and poly-fluoroalkyl substances: a review for the field of bioremediation Source: Royal Society of Chemistry URL: [Link]

-

Title: Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Environmental fate and effects of poly- and perfluoroalkyl substances (PFAS) Source: Concawe URL: [Link]

-